MR Binding Affinity: Finerenone IC50 = 18 nM vs Spironolactone 24 nM and Eplerenone 990 nM
Finerenone exhibits a mineralocorticoid receptor (MR) IC50 of 18 nM, demonstrating higher potency than spironolactone (IC50 24 nM) and markedly higher potency than eplerenone (IC50 990 nM) [1]. This 55-fold potency advantage over eplerenone enables effective MR antagonism at lower doses.
| Evidence Dimension | MR binding affinity (IC50) |
|---|---|
| Target Compound Data | 18 nM |
| Comparator Or Baseline | Spironolactone 24 nM; Eplerenone 990 nM |
| Quantified Difference | 1.3-fold more potent than spironolactone; 55-fold more potent than eplerenone |
| Conditions | In vitro MR binding assay |
Why This Matters
Higher potency at the target receptor allows for lower dosing while maintaining therapeutic efficacy, potentially reducing off-target effects and improving the therapeutic window.
- [1] ScienceDirect. Finerenone - an overview. Pharmacology, Toxicology and Pharmaceutical Science. View Source
